molecular formula C21H22O5 B5130642 2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione

2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5130642
M. Wt: 354.4 g/mol
InChI Key: WESVCEHFMBPXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673 or talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.

Mechanism of Action

BMN-673 is a potent inhibitor of PARP enzymes, which are essential for repairing damaged DNA. PARP enzymes play a crucial role in repairing single-strand breaks (SSBs) in DNA. Inhibition of PARP enzymes leads to the accumulation of SSBs, which are then converted into double-strand breaks (DSBs) during DNA replication. Cancer cells with defects in DNA repair mechanisms, such as those with mutations in the BRCA1 and BRCA2 genes, are unable to repair DSBs, leading to cell death.
Biochemical and Physiological Effects
BMN-673 has been found to have significant biochemical and physiological effects. In cancer cells, BMN-673 leads to the accumulation of DNA damage, eventually leading to cell death. In normal cells, BMN-673 has been found to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair mechanisms. However, BMN-673 has limitations in lab experiments, such as its high cost and limited availability.

Future Directions

There are several future directions for research on BMN-673. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, research is ongoing to investigate the potential applications of BMN-673 in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, BMN-673 is a promising compound with significant potential applications in various fields of scientific research. Its potent inhibition of PARP enzymes makes it an ideal tool for studying DNA repair mechanisms and a promising candidate for cancer therapy. Ongoing research on BMN-673 is expected to lead to the development of more potent PARP inhibitors and the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors.

Synthesis Methods

The synthesis of BMN-673 involves the reaction of 2-methoxy-1-naphthaldehyde with butylamine in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with methyl acetoacetate in the presence of a base to form the final product, BMN-673. This synthesis method has been optimized to produce BMN-673 in high yield and purity.

Scientific Research Applications

BMN-673 has shown potential applications in various fields of scientific research. One of the most significant applications is in cancer research, where BMN-673 has been found to be effective in treating cancer cells that have defects in DNA repair mechanisms. BMN-673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, eventually leading to cell death.

properties

IUPAC Name

2-butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-4-5-12-21(2)25-19(22)17(20(23)26-21)13-16-15-9-7-6-8-14(15)10-11-18(16)24-3/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESVCEHFMBPXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.